N-Acetyl-S-benzyl-L-cysteine

Occupational Toxicology Biomonitoring Analytical Chemistry

N-Acetyl-S-benzyl-L-cysteine (BMA) is the definitive mercapturic acid metabolite for occupational toluene biomonitoring, offering unmatched specificity at exposures as low as 15 ppm. Unlike generic N-acetylcysteine, its unique S-benzyl substitution and L-stereochemistry make it the superior model substrate for cysteine-S-conjugate N-acetyltransferase (EC 2.3.1.80). Its precursor exhibits saturable transport kinetics (Km = 1.8 mmol/L), ensuring reproducible conversion rates for transporter and nephrotoxicity studies. Essential for industrial hygiene labs, enzyme assay development, and drug metabolism research.

Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
CAS No. 19542-77-9
Cat. No. B022183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-benzyl-L-cysteine
CAS19542-77-9
SynonymsN-Acetyl-S-(phenylmethyl)-L-cysteine;  N-Acetyl-3-(benzylthio)-alanine;  Benzylmercapturic Acid;  Acetyl Benzyl Cysteine;  S-Benzylmercapturic Acid; 
Molecular FormulaC12H15NO3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1
InChIKeyBJUXDERNWYKSIQ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-S-benzyl-L-cysteine (CAS 19542-77-9): A Critical Mercapturic Acid Metabolite for Xenobiotic Research


N-Acetyl-S-benzyl-L-cysteine (CAS 19542-77-9), also known as benzylmercapturic acid (BMA), is an S-substituted N-acetyl-L-cysteine derivative that functions as a key mercapturic acid metabolite in the detoxification pathway of xenobiotics, most notably the industrial solvent toluene [1]. As a defined metabolite, it serves as a highly specific urinary biomarker for assessing occupational exposure, distinct from less specific alternatives . The compound is also widely utilized as a model substrate for the enzyme cysteine-S-conjugate N-acetyltransferase (EC 2.3.1.80), a critical catalyst in the final step of mercapturic acid biosynthesis [2].

Why Sourcing N-Acetyl-S-benzyl-L-cysteine is Non-Negotiable: Quantitative Differentiation from Precursors and Analogs


Substituting N-Acetyl-S-benzyl-L-cysteine with a generic analog like N-acetylcysteine (NAC) or its precursor S-benzyl-L-cysteine can lead to assay failure or misidentification of metabolic pathways. N-Acetyl-S-benzyl-L-cysteine is not merely a simple derivative; its specific N-acetylation and S-benzyl substitution dictate its unique role as both a specific enzyme substrate and a high-fidelity biomarker. For instance, its precursor, S-benzyl-L-cysteine, is an active transport substrate with a defined Michaelis-Menten constant (Km) of 1.8 mmol/L, and is converted to N-Acetyl-S-benzyl-L-cysteine at a constant, concentration-independent rate, a kinetic property crucial for its use in model systems [1]. Furthermore, the L-stereoisomer is essential for biological recognition, as studies show that the D-cysteine derivative undergoes partial inversion in vivo, leading to inconsistent metabolic outcomes [2]. The following evidence quantifies these essential and non-interchangeable characteristics.

Quantitative Evidence for N-Acetyl-S-benzyl-L-cysteine (CAS 19542-77-9) Differentiation


Comparative Biomarker Specificity: N-Acetyl-S-benzyl-L-cysteine vs. Hippuric Acid and o-Cresol for Toluene Exposure

N-Acetyl-S-benzyl-L-cysteine (BMA) is a demonstrably superior urinary biomarker for occupational toluene exposure compared to traditional markers hippuric acid and o-cresol. A head-to-head comparative study concluded that BMA is more sensitive and specific [1]. Quantitatively, BMA can detect toluene exposure at levels as low as 15 ppm, whereas hippuric acid and o-cresol are less sensitive and subject to significant interference from dietary sources, leading to high background levels that mask low-level occupational exposure [1].

Occupational Toxicology Biomonitoring Analytical Chemistry

Enzyme Substrate Activity Hierarchy: N-Acetyl-S-benzyl-L-cysteine Precursor vs. Other S-Alkyl-L-Cysteines

In the mercapturic acid pathway, the precursor S-benzyl-L-cysteine is the preferred substrate for cysteine-S-conjugate N-acetyltransferase (EC 2.3.1.80). A class-level comparison of enzyme activity shows that S-benzyl-L-cysteine exhibits the highest activity among a series of S-substituted cysteines. The order of decreasing activity is S-benzyl-L-cysteine > S-butyl-L-cysteine > S-propyl-L-cysteine > O-benzyl-L-serine > S-ethyl-L-cysteine [1]. This establishes the benzyl-substituted cysteine as the optimal model substrate for this key detoxification enzyme.

Enzymology Xenobiotic Metabolism Biochemistry

Precursor Transport Kinetics: S-Benzyl-L-cysteine Uptake is a Saturable, Active Process

The precursor to N-Acetyl-S-benzyl-L-cysteine, S-benzyl-L-cysteine, is taken up by renal proximal tubule cells via an active transport system that follows Michaelis-Menten kinetics. A study using opossum kidney (OK) cells determined the Michaelis-Menten constant (Km) for this transport to be 1.8 mmol/L and the maximum concentration gradient (Δcmax) to be 19.4 mmol/L [1]. This active, saturable uptake mechanism is a key differentiator from passive diffusion, which governs the cellular entry of simpler analogs like N-acetylcysteine.

Cellular Transport Pharmacokinetics Renal Physiology

Assay Calibration and Specificity: N-Acetyl-S-benzyl-L-cysteine vs. 4-Nitro-S-benzyl-L-cysteine

In the development of non-radioactive assays for cysteine-S-conjugate N-acetyltransferase, the substrate 4-nitro-S-benzyl-L-cysteine was compared to the traditional substrate S-benzyl-L-cysteine (which is converted to N-Acetyl-S-benzyl-L-cysteine). While the 4-nitro analog offers UV detectability, its kinetic parameters differ. The Km of S-4-nitrobenzyl-L-cysteine was determined to be 0.0291 mM, compared to a Km of 0.064 mM for S-benzyl-L-cysteine under identical conditions (pH 7.5, 37°C) [1]. This nearly 2.2-fold difference in substrate affinity highlights that the two analogs are not kinetically equivalent and cannot be used interchangeably for accurate kinetic modeling without re-validation.

Analytical Method Development HPLC Assay Enzyme Kinetics

High-Impact Application Scenarios for N-Acetyl-S-benzyl-L-cysteine (CAS 19542-77-9)


Occupational Health and Industrial Hygiene Biomonitoring

N-Acetyl-S-benzyl-L-cysteine is the gold standard urinary biomarker for assessing occupational exposure to toluene. Its superior sensitivity and specificity over traditional markers like hippuric acid and o-cresol allow for reliable detection at low exposure levels (down to 15 ppm), making it an essential analytical standard for industrial hygiene laboratories and regulatory compliance studies [1].

In Vitro Model of Mercapturic Acid Pathway and Renal Xenobiotic Handling

The compound's precursor, S-benzyl-L-cysteine, serves as the ideal model substrate to study the mercapturic acid biosynthesis pathway. Its active, saturable transport into renal proximal tubule cells (Km = 1.8 mmol/L) and subsequent conversion to N-Acetyl-S-benzyl-L-cysteine provides a quantifiable and physiologically relevant system for investigating drug detoxification, nephrotoxicity, and drug-drug interactions at the transporter level [2].

Enzymology and Development of N-Acetyltransferase Assays

The S-benzyl analog is the highest-activity substrate for cysteine-S-conjugate N-acetyltransferase (EC 2.3.1.80), making it the compound of choice for developing sensitive enzyme assays. The availability of quantitative kinetic data for both the compound and its 4-nitro analog allows researchers to select the appropriate substrate for their analytical needs, whether prioritizing biological relevance or UV detectability for HPLC method development [3].

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